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Compound of Interest

Compound Name: BigLEN(rat) TFA

Cat. No.: B10788187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BigLEN, a 16-amino acid neuropeptide with the sequence LENSSPQAPARRLLPP, is the

endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN/GPR171

signaling system is implicated in a variety of physiological processes, including the regulation of

food intake and modulation of the immune response. Understanding the binding characteristics

of BigLEN to its receptor is crucial for elucidating its biological functions and for the

development of novel therapeutics targeting this pathway. Radioligand binding assays are a

powerful tool for quantifying the affinity of this interaction. This document provides a detailed

protocol for the radiolabeling of BigLEN with Iodine-125 ([¹²⁵I]) and its subsequent use in

receptor binding assays.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of BigLEN

with its receptor, GPR171.
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Parameter Value Species Notes

Binding Affinity (Kd) ~0.5 nM Mouse

Determined by

saturation binding

assays with [¹²⁵I]Tyr-

BigLEN on mouse

hypothalamic

membranes.[1]

Amino Acid Sequence
LENSSPQAPARRLLP

P
Mouse ---

Molecular Weight 1756.03 g/mol --- ---

Experimental Protocols
Part 1: Radiolabeling of BigLEN with Iodine-125 ([¹²⁵I])
This protocol describes the radioiodination of a tyrosine-appended BigLEN peptide ([Tyr]-

BigLEN) using the Chloramine-T method. Since the native BigLEN sequence does not contain

a tyrosine or histidine residue suitable for direct radioiodination, a tyrosine residue must be

added to the N- or C-terminus during peptide synthesis to allow for labeling.

Materials:

[Tyr]-BigLEN peptide

Sodium Iodide ([¹²⁵I]NaI)

Chloramine-T

Sodium Metabisulfite

0.5 M Sodium Phosphate Buffer, pH 7.5

0.1% Trifluoroacetic Acid (TFA) in water (HPLC Buffer A)

0.1% TFA in acetonitrile (HPLC Buffer B)
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Bovine Serum Albumin (BSA)

Reverse-phase HPLC system with a C18 column

Gamma counter

Procedure:

Peptide Reconstitution: Reconstitute 10 µg of lyophilized [Tyr]-BigLEN peptide in 50 µL of 0.5

M Sodium Phosphate Buffer, pH 7.5.

Reaction Setup: In a shielded fume hood, add 1 mCi of [¹²⁵I]NaI to the peptide solution.

Initiation of Iodination: To initiate the reaction, add 10 µL of freshly prepared Chloramine-T

solution (1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5). Gently mix the solution.

Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.

Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution

(1.2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5).

Purification by HPLC:

Immediately inject the reaction mixture onto a C18 reverse-phase HPLC column

equilibrated with 95% Buffer A and 5% Buffer B.

Elute the peptides using a linear gradient of 5% to 60% Buffer B over 30 minutes at a flow

rate of 1 mL/min.

Monitor the elution profile for radioactivity using an in-line gamma detector and for

absorbance at 214 nm and 280 nm.

Collect fractions corresponding to the mono-iodinated [¹²⁵I-Tyr]-BigLEN peak.

Quantification and Storage:

Determine the specific activity of the purified [¹²⁵I-Tyr]-BigLEN using a gamma counter.
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Aliquot the purified radioligand and store at -80°C.

Part 2: Receptor Binding Assay
This protocol describes a saturation binding assay to determine the binding affinity (Kd) and

receptor density (Bmax) of BigLEN to GPR171 expressed on cell membranes.

Materials:

Cell membranes expressing GPR171 (e.g., from transfected HEK293 cells or mouse

hypothalamus)

[¹²⁵I-Tyr]-BigLEN (radioligand)

Unlabeled BigLEN

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

Glass fiber filters (e.g., Whatman GF/C)

Filtration apparatus

Scintillation fluid and counter

Procedure:

Membrane Preparation:

Thaw the GPR171-expressing cell membranes on ice.

Homogenize the membranes in ice-cold binding buffer.

Determine the protein concentration using a standard protein assay (e.g., Bradford or

BCA).

Dilute the membranes in binding buffer to the desired final concentration (typically 10-50

µg of protein per well).
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Saturation Binding Assay Setup:

Set up a series of tubes or a 96-well plate.

For Total Binding, add increasing concentrations of [¹²⁵I-Tyr]-BigLEN (e.g., 0.01 nM to 10

nM) to the wells.

For Non-specific Binding, add the same increasing concentrations of [¹²⁵I-Tyr]-BigLEN

along with a high concentration of unlabeled BigLEN (e.g., 1 µM).

Add the diluted membrane preparation to each well to initiate the binding reaction. The

final assay volume is typically 200-250 µL.

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation

to reach equilibrium.

Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding

buffer using a cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Counting:

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a

scintillation counter.

Data Analysis:

Calculate Specific Binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot the specific binding versus the concentration of [¹²⁵I-Tyr]-BigLEN.

Analyze the data using a non-linear regression analysis program (e.g., Prism) to

determine the Kd and Bmax values.
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Caption: Experimental workflow for the radiosynthesis and purification of [¹²⁵I-Tyr]-BigLEN.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10788187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BigLEN

GPR171 Receptor

Binds

Gαi/o Protein

Activates

Adenylyl Cyclase

Inhibits

cAMP

Converts ATP to

Protein Kinase A

Activates

Downstream Cellular Responses
(e.g., Inhibition of T-cell activation,

Modulation of food intake)

Phosphorylates Targets

Click to download full resolution via product page

Caption: Simplified signaling pathway of the BigLEN/GPR171 axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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